molecular formula C9H11N3 B14844448 (Imidazo[1,2-A]pyridin-8-ylmethyl)(methyl)amine

(Imidazo[1,2-A]pyridin-8-ylmethyl)(methyl)amine

Katalognummer: B14844448
Molekulargewicht: 161.20 g/mol
InChI-Schlüssel: ZMYCLNWDTOEHQS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(Imidazo[1,2-A]pyridin-8-ylmethyl)(methyl)amine is a heterocyclic compound that belongs to the class of imidazopyridines. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry. The imidazo[1,2-A]pyridine scaffold is a valuable structure in organic synthesis and pharmaceutical chemistry due to its ability to interact with various biological targets .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (Imidazo[1,2-A]pyridin-8-ylmethyl)(methyl)amine can be achieved through various synthetic routes. One common method involves the condensation of aryl ketones with 2-amino-N-heterocycles and dimethyl sulfoxide as a methylene donor. This reaction is typically carried out in the presence of potassium persulfate (K2S2O8) and a catalytic amount of iodine (I2), resulting in good yields of the desired product .

Industrial Production Methods

Industrial production of imidazopyridines often involves multicomponent reactions, condensation reactions, and intramolecular cyclizations. These methods are efficient and scalable, making them suitable for large-scale production. The use of transition metal catalysis, metal-free oxidation, and photocatalysis strategies has also been explored for the synthesis of imidazopyridines .

Analyse Chemischer Reaktionen

Types of Reactions

(Imidazo[1,2-A]pyridin-8-ylmethyl)(methyl)amine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include transition metal catalysts, iodine, and potassium persulfate. The reactions are typically carried out under mild to moderate conditions, ensuring high yields and selectivity .

Major Products Formed

The major products formed from these reactions include various substituted imidazopyridines, which can be further functionalized for specific applications in medicinal chemistry and material science .

Wissenschaftliche Forschungsanwendungen

(Imidazo[1,2-A]pyridin-8-ylmethyl)(methyl)amine has a wide range of scientific research applications, including:

Wirkmechanismus

The mechanism of action of (Imidazo[1,2-A]pyridin-8-ylmethyl)(methyl)amine involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit the activity of certain enzymes and proteins, leading to various biological effects. The compound’s ability to interact with nuclear factor kappa-light-chain-enhancer of activated B cells (NF-kappaB) through phosphorylation is one such mechanism .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds to (Imidazo[1,2-A]pyridin-8-ylmethyl)(methyl)amine include:

Uniqueness

This compound is unique due to its specific substitution pattern and the presence of a methylamine group. This structural feature allows it to interact with a different set of biological targets compared to other imidazopyridines, making it a valuable compound for drug discovery and development .

Eigenschaften

Molekularformel

C9H11N3

Molekulargewicht

161.20 g/mol

IUPAC-Name

1-imidazo[1,2-a]pyridin-8-yl-N-methylmethanamine

InChI

InChI=1S/C9H11N3/c1-10-7-8-3-2-5-12-6-4-11-9(8)12/h2-6,10H,7H2,1H3

InChI-Schlüssel

ZMYCLNWDTOEHQS-UHFFFAOYSA-N

Kanonische SMILES

CNCC1=CC=CN2C1=NC=C2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.